molecular formula C22H26N4O2 B11376191 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11376191
M. Wt: 378.5 g/mol
InChI Key: BEVQNBRXTTVWEW-UHFFFAOYSA-N
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Description

N-METHYL-N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes a benzodiazole ring, a phenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the phenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-METHYL-N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole cores but different substituents.

    Phenylacetamide derivatives: Compounds with similar phenyl and acetamide groups but different core structures.

Uniqueness

N-METHYL-N-[(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactivity and a wide range of applications in research and industry.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C22H26N4O2/c1-16(2)26(18-10-6-5-7-11-18)22(28)15-25-20-13-9-8-12-19(20)23-21(25)14-24(4)17(3)27/h5-13,16H,14-15H2,1-4H3

InChI Key

BEVQNBRXTTVWEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C

Origin of Product

United States

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